molecular formula C16H20N2O3S B2410914 1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea CAS No. 2034536-97-3

1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2410914
CAS RN: 2034536-97-3
M. Wt: 320.41
InChI Key: XHJXWRIASAFLKC-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research on compounds structurally related to "1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea" involves the synthesis of novel pyridine and naphthyridine derivatives through dimerization and coupling reactions, highlighting their potential in creating complex molecular architectures for further pharmacological evaluation (Abdelrazek et al., 2010).
  • The compound "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea" was synthesized from furfural and urea, demonstrating broad-spectrum activity against several pathogens, suggesting potential for medicinal application (Donlawson et al., 2020).

Pharmacological Evaluation

  • Studies on the pharmacological evaluation of stereoisomers of certain furan-related compounds reveal their potential in the development of drugs with specific therapeutic targets, emphasizing the importance of stereochemistry in medicinal chemistry (Alajarín et al., 1995).

Antimicrobial and Antifungal Activities

  • Urea and thiourea derivatives, including compounds with furan components, were investigated for their antimicrobial and antifungal activities, showing promise as inhibitors against specific bacteria and fungi strains, which could lead to the development of new antimicrobial agents (Alabi et al., 2020).

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(17-9-14-3-1-6-20-14)18(10-13-5-8-22-12-13)11-15-4-2-7-21-15/h2,4-5,7-8,12,14H,1,3,6,9-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJXWRIASAFLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N(CC2=CSC=C2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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